Octenidine

Description

Properties

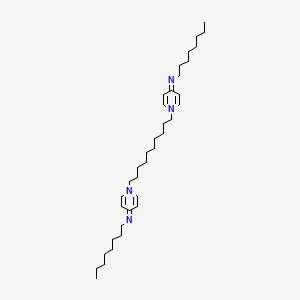

IUPAC Name |

N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62N4/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2/h23-26,31-34H,3-22,27-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXNYZWXUADSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70775-75-6 (hydrochloride) | |

| Record name | Octenidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071251020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70221427 | |

| Record name | Octenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71251-02-0 | |

| Record name | Octenidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71251-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octenidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071251020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octenidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanamine, N,N'-(1,10-decanediyldi-1(4H)-pyridinyl-4-ylidene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTENIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZE0372S5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Octenidine Dihydrochloride on Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octenidine dihydrochloride (OCT) is a cationic antiseptic agent with broad-spectrum antimicrobial activity, including efficacy against multidrug-resistant Gram-negative bacteria. Its primary mechanism of action involves a rapid and non-specific disruption of the bacterial cell envelope, leading to cell death. This technical guide provides a detailed examination of the molecular interactions and cellular consequences of OCT exposure in Gram-negative bacteria. It consolidates quantitative data on its efficacy, outlines detailed experimental protocols for mechanism-of-action studies, and presents visual representations of the key processes involved.

Core Mechanism of Action

The bactericidal effect of octenidine dihydrochloride against Gram-negative bacteria is a multi-step process initiated by electrostatic interactions and culminating in the complete loss of cellular integrity.

Initial Binding and Outer Membrane Disruption

As a dicationic molecule, OCT is electrostatically attracted to the negatively charged components of the Gram-negative outer membrane, primarily the lipopolysaccharide (LPS) layer.[1][2] This initial binding neutralizes the surface charge of the bacterium.[3] Following this electrostatic interaction, the long hydrophobic hydrocarbon chains of the OCT molecule penetrate the outer membrane.[1] This insertion disrupts the highly ordered structure of the lipid A and fatty acyl chains of the LPS, leading to a chaotic lipid arrangement and increased membrane permeability.[1][4]

Inner Membrane Permeabilization and Depolarization

After traversing the disorganized outer membrane and the periplasmic space, OCT interacts with the inner cytoplasmic membrane.[1] Similar to its effect on the outer membrane, OCT inserts into the phospholipid bilayer of the inner membrane, causing significant disruption.[4] This leads to a rapid and substantial permeabilization of the inner membrane, resulting in the leakage of essential intracellular components such as ions, ATP, and other metabolites.[2] Concurrently, the disruption of the inner membrane leads to a dissipation of the membrane potential, a critical component of bacterial energy metabolism.[1] The application of OCT has been shown to induce a rapid increase in fluorescence in membrane potential-sensitive dyes, indicating effective depolarization of the inner membrane.[1]

Intracellular Consequences and Cell Lysis

The leakage of vital cellular contents and the collapse of the membrane potential severely compromise essential cellular functions, including ATP synthesis and nutrient transport.[2] The extensive damage to both the outer and inner membranes ultimately leads to the complete loss of cellular integrity and subsequent cell lysis.[1] Electron microscopy studies have visualized these morphological changes, showing cell wall degradation and the release of cytoplasmic contents upon OCT treatment.[1][5]

Quantitative Efficacy Data

The in vitro efficacy of octenidine dihydrochloride against various Gram-negative bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Gram-Negative Bacteria | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Escherichia coli | 1 - 2 | 2 - 4 | [6] |

| Pseudomonas aeruginosa | 2 - 8 | 4 - 32 | [6][7] |

| Klebsiella pneumoniae | 1 - 4 | 2 - 8 | [6][8] |

| Acinetobacter baumannii | 0.5 - 2 | 1 - 4 | [6] |

| Enterobacter cloacae | 1 - 4 | 2 - 8 | [6] |

Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and presence of interfering substances.

Experimental Protocols for Mechanism of Action Studies

Membrane Potential Measurement Assay

This protocol assesses the effect of octenidine dihydrochloride on the cytoplasmic membrane potential of Gram-negative bacteria using a membrane potential-sensitive fluorescent dye, such as DiSC3(5).[9][10]

Materials:

-

Gram-negative bacterial culture in mid-logarithmic phase

-

Phosphate-buffered saline (PBS)

-

DiSC3(5) stock solution (in DMSO)

-

Octenidine dihydrochloride solutions of varying concentrations

-

Valinomycin (positive control for depolarization)

-

Fluorometer or fluorescence microscope

Procedure:

-

Harvest bacterial cells by centrifugation and wash twice with PBS.

-

Resuspend the bacterial pellet in PBS to a final optical density (OD600) of 0.1.

-

Add DiSC3(5) to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15-30 minutes to allow for dye uptake and fluorescence quenching.

-

Transfer the bacterial suspension to a cuvette or a multi-well plate.

-

Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).

-

Add octenidine dihydrochloride to the desired final concentration and immediately begin recording the fluorescence intensity over time.

-

As a positive control, add valinomycin to a separate sample to induce complete depolarization.

-

An increase in fluorescence intensity indicates membrane depolarization.

ATP Leakage Assay

This protocol quantifies the release of intracellular ATP from Gram-negative bacteria upon treatment with octenidine dihydrochloride, indicating membrane permeabilization.[11]

Materials:

-

Gram-negative bacterial culture in mid-logarithmic phase

-

HEPES buffer or other suitable buffer

-

Octenidine dihydrochloride solutions of varying concentrations

-

ATP assay kit (e.g., luciferin/luciferase-based)

-

Luminometer

Procedure:

-

Harvest bacterial cells by centrifugation and wash twice with the assay buffer.

-

Resuspend the cells in the buffer to a defined cell density.

-

Add octenidine dihydrochloride to the bacterial suspension at various concentrations.

-

At specific time intervals, take aliquots of the suspension and centrifuge to pellet the bacteria.

-

Collect the supernatant, which contains the extracellular ATP.

-

Measure the ATP concentration in the supernatant using a luciferin/luciferase-based assay according to the manufacturer's instructions.

-

An increase in extracellular ATP concentration compared to untreated controls indicates membrane damage and leakage.

Transmission Electron Microscopy (TEM)

This protocol visualizes the morphological changes in Gram-negative bacteria induced by octenidine dihydrochloride treatment.[12][13][14]

Materials:

-

Gram-negative bacterial culture in mid-logarithmic phase

-

Octenidine dihydrochloride solution

-

Primary fixative (e.g., glutaraldehyde in cacodylate buffer)

-

Secondary fixative (e.g., osmium tetroxide)

-

Ethanol series (for dehydration)

-

Resin for embedding (e.g., Epon)

-

Uranyl acetate and lead citrate (for staining)

-

Transmission Electron Microscope

Procedure:

-

Treat the bacterial culture with a specific concentration of octenidine dihydrochloride for a defined period.

-

Harvest the cells by centrifugation.

-

Fix the cells with the primary fixative for at least 1 hour.

-

Wash the cells with buffer and then post-fix with the secondary fixative.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltrate the samples with resin and embed them.

-

Prepare ultrathin sections using an ultramicrotome.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections under a transmission electron microscope, looking for changes in cell morphology, membrane integrity, and cytoplasmic content.

Visualization of Pathways and Workflows

Caption: Sequential mechanism of action of octenidine dihydrochloride on Gram-negative bacteria.

Caption: Experimental workflow for investigating the mechanism of action of octenidine.

Resistance Mechanisms

While the non-specific, membrane-disrupting mechanism of octenidine dihydrochloride makes the development of resistance less likely compared to antibiotics with specific targets, some Gram-negative bacteria, particularly Pseudomonas aeruginosa, have demonstrated an ability to adapt to OCT exposure.[15][16] The primary mechanisms of reduced susceptibility involve:

-

Efflux Pumps: Overexpression of efflux pumps, such as SmvA, a member of the Major Facilitator Superfamily (MFS), can actively extrude OCT from the bacterial cell, thereby reducing its intracellular concentration.[15][17] Mutations in the regulatory genes of these pumps, like smvR, have been linked to increased OCT tolerance.[15][18]

-

Membrane Remodeling: Alterations in the composition of the bacterial membrane, such as changes in phospholipid content, can decrease the affinity of OCT for the cell envelope or reduce the disruptive effects of its insertion.[15][19] Mutations in genes involved in phospholipid biosynthesis, such as pssA and pgsA, have been associated with higher levels of OCT tolerance in P. aeruginosa.[15]

It is important to note that these adaptations often result in a modest increase in MICs and may not confer complete resistance at clinically relevant concentrations.

Caption: Overview of resistance mechanisms to octenidine in Gram-negative bacteria.

Conclusion

Octenidine dihydrochloride exerts its potent bactericidal activity against Gram-negative bacteria through a rapid, multi-step process of membrane disruption. Its cationic and hydrophobic properties facilitate its interaction with and subsequent damage to both the outer and inner bacterial membranes, leading to cellular leakage, metabolic collapse, and ultimately, cell lysis. While the non-specific nature of this mechanism limits the development of high-level resistance, adaptive responses involving efflux pumps and membrane remodeling have been observed. A thorough understanding of this mechanism of action is crucial for the continued effective use of octenidine dihydrochloride in clinical settings and for the development of future antimicrobial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Octenidine hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of octenidine against multidrug-resistant Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 8. researchgate.net [researchgate.net]

- 9. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods for scanning and transmission electron microscopy of normal and damaged gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pseudomonas aeruginosa adapts to octenidine via a combination of efflux and membrane remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Octenidine’s Efficacy: A Matter of Interpretation or the Influence of Experimental Setups? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluating the Expression of Efflux Pumps in Pseudomonas aeruginosa in Exposure to Sodium Dodecyl Sulfate, Didecyldimethylammonium Chloride, and Octenidine Dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Long-Term Exposure to Octenidine in a Simulated Sink Trap Environment Results in Selection of Pseudomonas aeruginosa, Citrobacter, and Enterobacter Isolates with Mutations in Efflux Pump Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Core Molecular Mechanism of Octenidine's Antimicrobial Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octenidine dihydrochloride (octenidine) is a cationic antiseptic agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][2] Its efficacy and favorable safety profile have led to its widespread use in wound care, skin and mucous membrane antisepsis, and patient decolonization.[2][3] Unlike many antibiotics that target specific metabolic pathways, octenidine's primary mechanism of action is the rapid and non-specific disruption of microbial cell membranes, making the development of resistance less likely.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying octenidine's antimicrobial activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Primary Mechanism: Disruption of Microbial Cell Membranes

The core of octenidine's antimicrobial efficacy lies in its ability to compromise the structural and functional integrity of microbial cell membranes.[1][6] This process can be broken down into a series of sequential events, primarily driven by the physicochemical properties of the octenidine molecule and its interaction with the microbial cell envelope.

Electrostatic Attraction and Surface Charge Neutralization

Octenidine is a dicationic molecule, carrying a positive charge at physiological pH.[1] In contrast, microbial cell surfaces typically possess a net negative charge due to the presence of components like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][5] This charge difference facilitates the initial electrostatic attraction of octenidine to the microbial surface.

Upon binding, octenidine neutralizes the negative surface charge of the bacteria.[4][5] This neutralization is a critical first step that disrupts the local ionic environment and is thought to facilitate the subsequent insertion of the molecule into the cell membrane.[4][7]

Insertion into the Lipid Bilayer and Membrane Disorganization

Following surface binding, the lipophilic components of the octenidine molecule, specifically its long hydrocarbon chain, insert into the hydrophobic core of the microbial cell membrane.[4][7] This insertion disrupts the highly ordered structure of the lipid bilayer.[4][6] Studies using model membranes have shown that octenidine induces a significant loss in the packing order of the phospholipid fatty acyl chains, leading to a more fluid and disordered membrane state.[4][7] This disruption of the membrane's physical structure is a key element of its killing mechanism.[7]

Membrane Permeabilization and Leakage of Intracellular Contents

The disorganization of the lipid bilayer leads to increased membrane permeability.[1] This results in the leakage of essential intracellular components, such as potassium ions, nucleotides, and metabolites, from the cytoplasm into the extracellular environment.[1] The loss of these vital molecules disrupts cellular homeostasis and metabolic functions, ultimately leading to cell death.[1][8]

Membrane Depolarization

The influx and efflux of ions across the compromised membrane lead to the dissipation of the membrane potential, a critical component of cellular energy metabolism and transport processes.[4] This membrane depolarization further cripples the microorganism's ability to perform essential functions.

The following diagram illustrates the proposed sequential mechanism of octenidine's action on a bacterial cell.

Caption: Proposed mechanism of octenidine's antimicrobial action.

Activity Against Different Microbial Groups

While the core mechanism of membrane disruption is conserved, there are nuances in octenidine's interaction with different types of microorganisms.

-

Gram-Negative Bacteria: Octenidine's action on Gram-negative bacteria involves the disruption of both the outer membrane and the inner cytoplasmic membrane.[4] The initial interaction with the negatively charged lipopolysaccharides (LPS) in the outer membrane is a key step.[4]

-

Gram-Positive Bacteria: In Gram-positive bacteria, which lack an outer membrane but have a thick peptidoglycan layer and negatively charged teichoic acids, octenidine still effectively targets the cytoplasmic membrane.[5][6] The teichoic acids likely play a role in the initial electrostatic attraction.[5]

-

Fungi: Octenidine also exhibits potent antifungal activity.[9] In Candida albicans, it has been shown to inhibit filamentation and biofilm formation by disrupting the cell membrane and impairing ergosterol biosynthesis.[9][10]

Secondary Mechanisms and Other Effects

While membrane disruption is the primary mode of action, some evidence suggests that octenidine may also have secondary effects that contribute to its antimicrobial activity.

-

Enzyme Inhibition: It has been proposed that octenidine can interfere with the activity of essential microbial enzymes, further compromising cellular metabolism.[1][8]

-

Inhibition of Biofilm Formation: Octenidine has demonstrated efficacy in preventing the formation of and disrupting established biofilms of various pathogens, including those found in dental plaque and on medical devices.[11][12][13]

Quantitative Data on Octenidine's Antimicrobial Activity

The following tables summarize key quantitative data on the efficacy of octenidine against a range of microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of Octenidine

| Microorganism | Strain Type | MIC (mg/L) | Reference |

| Escherichia coli | Wildtype | 1 | [3] |

| Staphylococcus aureus | Reference Strain | 1 | [14] |

| Pseudomonas aeruginosa | Reference Strain | 7.812 | [11] |

| Candida albicans | Reference Strain | 1.803 | [11] |

| Enterococcus hirae | Wildtype | 1 | [14] |

| Bacillus subtilis | Wildtype | 1-4 | [14] |

Table 2: Octenidine Concentration and Effect on Bacterial Viability

| Microorganism | Octenidine Concentration | Effect | Time | Reference |

| Various Bacteria and C. albicans | < 1.5 µM (< 0.94 mg/L) | >99% reduction in population | 15 min | [7] |

| Multidrug-resistant Gram-negatives | 0.01% and 0.05% | >5 log10 reduction | 1 min | [15] |

Key Experimental Protocols

The investigation of octenidine's mechanism of action has employed a variety of biophysical and microbiological techniques. Below are detailed methodologies for some of the key experiments.

Zeta Potential Measurement

-

Objective: To determine the effect of octenidine on the surface charge of microbial cells.

-

Methodology:

-

Prepare a suspension of microbial cells (e.g., E. coli or S. aureus) in a low ionic strength buffer to a defined concentration (e.g., 1 x 10⁷ CFU/mL).

-

Add increasing concentrations of octenidine to the cell suspensions.

-

Incubate the samples for a short period (e.g., 5 minutes) to allow for binding.

-

Measure the zeta potential of the cell suspension using a Zetasizer or similar instrument.

-

The change in zeta potential from negative towards neutral or positive indicates the binding of cationic octenidine and neutralization of the surface charge.[4][7]

-

Membrane Permeabilization Assay (Carboxyfluorescein Leakage)

-

Objective: To assess the ability of octenidine to induce leakage from lipid vesicles, mimicking the cell membrane.

-

Methodology:

-

Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye, such as carboxyfluorescein, at a self-quenching concentration.

-

Remove any unencapsulated dye by size-exclusion chromatography.

-

Add the LUV suspension to a fluorometer cuvette.

-

Inject a solution of octenidine into the cuvette while monitoring the fluorescence intensity.

-

An increase in fluorescence indicates that octenidine has permeabilized the vesicles, causing the dye to leak out and become de-quenched.[7]

-

Electron Microscopy (Transmission and Scanning)

-

Objective: To visualize the morphological changes in microbial cells upon treatment with octenidine.

-

Methodology:

-

Treat microbial cells with a lethal concentration of octenidine for a specified time.

-

Prepare the cells for either transmission electron microscopy (TEM) or scanning electron microscopy (SEM) using standard fixation, dehydration, and embedding/coating protocols.

-

For TEM, ultrathin sections of the cells are imaged to observe internal structural damage, such as membrane disruption and leakage of cytoplasmic content.

-

For SEM, the surface of the cells is imaged to observe changes in cell shape and surface integrity.[4][6]

-

The following diagram illustrates a typical experimental workflow for investigating octenidine's effect on bacterial membranes.

Caption: Experimental workflow for studying octenidine's mechanism.

Resistance Mechanisms

A key advantage of octenidine is the low potential for microbial resistance development, attributed to its rapid and non-specific mode of action.[4] However, some studies have reported increased tolerance in certain bacteria, particularly with prolonged exposure to sub-lethal concentrations.[7][16] The observed mechanisms of reduced susceptibility are often related to the upregulation of efflux pumps, which can actively transport octenidine out of the cell.[3][16] It is important to note that clinically significant resistance to octenidine has not been widely observed.[3]

Conclusion

The antimicrobial activity of octenidine is primarily driven by a rapid and potent disruption of microbial cell membranes. Its cationic nature facilitates an initial electrostatic attraction to the negatively charged microbial surface, followed by insertion into the lipid bilayer. This leads to membrane disorganization, increased permeability, leakage of essential intracellular contents, and ultimately, cell death. This non-specific, physical mechanism of action underlies its broad-spectrum efficacy and low propensity for inducing resistance. A thorough understanding of this molecular mechanism is crucial for the continued development and application of this important antiseptic in clinical and research settings.

References

- 1. What is the mechanism of Octenidine hydrochloride? [synapse.patsnap.com]

- 2. wounds-uk.com [wounds-uk.com]

- 3. Octenidine’s Efficacy: A Matter of Interpretation or the Influence of Experimental Setups? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Octenidine: Novel insights into the detailed killing mechanism of Gram-negative bacteria at a cellular and molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Unraveling the mechanism of octenidine and chlorhexidine on membranes: Does electrostatics matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Unexpected Inhibitory Effect of Octenidine Dihydrochloride on Candida albicans Filamentation by Impairing Ergosterol Biosynthesis and Disrupting Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effects of Octenidine on the Formation and Disruption of Dental Biofilms: An Exploratory In Situ Study in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Biofilm Effect of Octenidine and Polyhexanide on Uropathogenic Biofilm-Producing Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. folia.unifr.ch [folia.unifr.ch]

- 16. journals.asm.org [journals.asm.org]

The Broad-Spectrum Antimicrobial Activity of Octenidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octenidine dihydrochloride (OCT) is a cationic antiseptic agent that has garnered significant attention for its potent, broad-spectrum antimicrobial activity and favorable safety profile.[1][2] Developed in the 1980s, this bispyridinamine compound is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][3][4] Its utility extends to the prevention and treatment of wound infections, oral hygiene, and decolonization of multidrug-resistant organisms.[3][5] This technical guide provides an in-depth overview of the antimicrobial properties of octenidine, including its mechanism of action, spectrum of activity with quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Octenidine's primary mode of action involves the disruption of microbial cell membranes, a process driven by both electrostatic and hydrophobic interactions.[4][6] As a cationic surfactant, octenidine carries a positive charge that facilitates its binding to the negatively charged components of microbial cell surfaces, such as phospholipids and lipopolysaccharides.[1][7]

Upon binding, octenidine inserts itself into the lipid bilayer, leading to a cascade of disruptive events:

-

Membrane Destabilization: The insertion of octenidine into the cell membrane disrupts its structural integrity, causing increased permeability.[1]

-

Leakage of Intracellular Contents: This disruption results in the leakage of essential cellular components, including ions, nucleotides, and metabolites.[1]

-

Inhibition of Cellular Metabolism: Octenidine can also interfere with critical metabolic enzymes, further compromising the microorganism's ability to survive and replicate.[1]

-

Cell Death: The culmination of membrane disruption and metabolic inhibition leads to rapid microbial cell death.[1]

This non-specific, physical mode of action is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific molecular pathways.[4][8]

Signaling Pathway and Cellular Interaction

The interaction of octenidine with a bacterial cell can be visualized as a multi-step process targeting the cell envelope. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of octenidine's antimicrobial action.

Spectrum of Antimicrobial Activity

Octenidine exhibits a broad spectrum of activity against a diverse range of microorganisms.[3]

Antibacterial Activity

Octenidine is highly effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[7][8]

Table 1: Minimum Inhibitory Concentrations (MIC) of Octenidine Against Various Bacteria

| Bacterial Species | MIC Range (mg/L) | Reference(s) |

| Staphylococcus aureus | 0.25 - 9.3 | [7][8] |

| Staphylococcus epidermidis | < 1.5 | [8] |

| Enterococcus faecalis | 4 - 16 | [7][8] |

| Streptococcus pneumoniae | 8 - 32 | [7][8] |

| Escherichia coli | 0.25 - 8 | [7][8] |

| Pseudomonas aeruginosa | 1 - 8 | [7][9] |

| Proteus mirabilis | < 16 | [8][10] |

| Klebsiella spp. | 1.95 - 7.8 | [9][11] |

Table 2: Minimum Bactericidal Concentrations (MBC) of Octenidine

| Bacterial Species | MBC Range (mg/L) | Reference(s) |

| Escherichia coli | 200 - 800 | [9] |

| Pseudomonas aeruginosa | 200 - 800 | [9] |

| Proteus mirabilis | 200 - 800 | [9] |

| Oropharyngeal Pathogens | 4 | [12][13] |

Antifungal Activity

Octenidine also demonstrates significant efficacy against various fungal species, including Candida albicans.[7][10] Its antifungal mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, and the induction of reactive oxygen species (ROS), leading to compromised membrane integrity.[14][15]

Table 3: Antifungal Activity of Octenidine

| Fungal Species | Activity Metric | Concentration | Reference(s) |

| Candida albicans | MIC | 1 mg/L | [8] |

| Candida albicans | Hyphal Growth Inhibition | ≤ 3.125 µM | [14] |

| Candida auris | Effective Concentration | 0.00005 - 0.0004% | [16] |

| Foodborne Fungi | MIC | 0.0002 - 0.0004 mg/mL | [17] |

Antiviral Activity

The antiviral activity of octenidine is primarily directed against enveloped viruses.[7] The cationic nature of octenidine allows it to interact with and disrupt the viral envelope, thereby inactivating the virus.

Anti-biofilm Activity

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. Octenidine has demonstrated potent activity in both preventing biofilm formation and eradicating established biofilms.[3][18][19][20] It has been shown to be effective against biofilms of Staphylococcus aureus, MRSA, VRSA, and Listeria monocytogenes on various surfaces.[18][19][20][21]

Experimental Protocols

Standardized methods are crucial for the accurate evaluation of an antimicrobial agent's efficacy. The following are detailed methodologies for key experiments cited in the literature on octenidine.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.

Protocol:

-

Preparation of Octenidine Stock Solution: Prepare a stock solution of octenidine dihydrochloride in a suitable solvent, such as sterile deionized water.

-

Preparation of Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the octenidine stock solution in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no octenidine) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of octenidine in which no visible turbidity is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Perform MIC Assay: Follow the MIC protocol as described above.

-

Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 37°C for 24-48 hours.

-

Reading Results: The MBC is the lowest concentration of octenidine that results in a ≥99.9% reduction in the initial inoculum count.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines a typical workflow for assessing the antimicrobial susceptibility of a compound like octenidine.

Caption: A generalized workflow for MIC and MBC determination.

Resistance

While the non-specific mechanism of action of octenidine makes the development of resistance less likely, some studies have investigated the potential for microbial adaptation.[22][23] Prolonged, low-level exposure in laboratory settings has been shown to select for isolates with increased tolerance, particularly in Pseudomonas aeruginosa.[22][23][24] These adaptations are often linked to mutations affecting efflux pumps and membrane composition.[23][24][25] However, clinically significant resistance to octenidine has not been widely reported.[5]

Conclusion

Octenidine is a potent, broad-spectrum antimicrobial agent with a well-established mechanism of action centered on the rapid disruption of microbial cell membranes. Its effectiveness against a wide array of bacteria and fungi, including drug-resistant strains and biofilms, underscores its importance in clinical and research settings. The quantitative data and standardized protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals working with this versatile antiseptic. Further research into its full range of applications and the potential for microbial adaptation will continue to be of great interest to the scientific community.

References

- 1. What is the mechanism of Octenidine hydrochloride? [synapse.patsnap.com]

- 2. Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Octenidine: Novel insights into the detailed killing mechanism of Gram-negative bacteria at a cellular and molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wounds-uk.com [wounds-uk.com]

- 6. researchgate.net [researchgate.net]

- 7. actascientific.com [actascientific.com]

- 8. OCTENIDINE DIHYDROCHLORIDE - Ataman Kimya [atamanchemicals.com]

- 9. Anti-Biofilm Effect of Octenidine and Polyhexanide on Uropathogenic Biofilm-Producing Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Octenidine dihydrochloride - Wikipedia [en.wikipedia.org]

- 11. Chlorhexidine and octenidine susceptibility of bacterial isolates from clinical samples in a three-armed cluster randomised decolonisation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Unexpected Inhibitory Effect of Octenidine Dihydrochloride on Candida albicans Filamentation by Impairing Ergosterol Biosynthesis and Disrupting Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibiotics | Free Full-Text | Unexpected Inhibitory Effect of Octenidine Dihydrochloride on Candida albicans Filamentation by Impairing Ergosterol Biosynthesis and Disrupting Cell Membrane Integrity [mdpi.com]

- 16. Antifungal activity of octenidine dihydrochloride and ultraviolet-C light against multidrug-resistant Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Antibiofilm Effect of Octenidine Hydrochloride on Staphylococcus ...: Ingenta Connect [ingentaconnect.com]

- 21. Effect of Octenidine Hydrochloride on Planktonic Cells and Biofilms of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Unraveling the mechanism of octenidine and chlorhexidine on membranes: Does electrostatics matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Long-Term Exposure to Octenidine in a Simulated Sink Trap Environment Results in Selection of Pseudomonas aeruginosa, Citrobacter, and Enterobacter Isolates with Mutations in Efflux Pump Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Octenidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octenidine dihydrochloride is a cationic antiseptic agent that has become a significant compound in modern medicine, particularly for skin, mucous membrane, and wound antisepsis.[1] Developed in the 1980s, it serves as a potent alternative to traditional antiseptics like chlorhexidine and povidone-iodine.[1] Its broad spectrum of antimicrobial activity, favorable safety profile, and low potential for inducing resistance make it a subject of ongoing research and a valuable tool in clinical practice. This guide provides a comprehensive overview of the chemical and physical properties of octenidine dihydrochloride, its mechanism of action, antimicrobial spectrum, and the experimental methodologies used for its evaluation.

Chemical and Physical Properties

Octenidine dihydrochloride is a bispyridine compound with a symmetrical, gemini-surfactant-like structure.[2] It is characterized by two cationic pyridinium rings linked by a central decane chain, with each pyridinium ring substituted with an octylamino group.[2] This amphipathic nature is crucial for its antimicrobial activity.

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| Chemical Name | N,N'-(1,10-Decanediyldi-1(4H)-pyridinyl-4-ylidene)bis(1-octanamine) dihydrochloride | [2] |

| CAS Number | 70775-75-6 | [2] |

| Molecular Formula | C₃₆H₆₄Cl₂N₄ | [2] |

| Molecular Weight | 623.84 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 215-217 °C | [3] |

| pKa (Strongest Basic) | 10.89 | [4][5] |

| logP | 8.23 | [4][5] |

| Stability | Stable in a pH range of 1.6-12.2; Hygroscopic | [3][6][7] |

Chemical Structure of Octenidine Dihydrochloride

Caption: Chemical structure of octenidine dihydrochloride.

Solubility Profile

The solubility of octenidine dihydrochloride is a critical factor in its formulation and application. It is sparingly soluble in aqueous solutions but shows good solubility in certain organic solvents.

| Solvent | Solubility | Reference(s) |

| Water | 14.2 g/L at 20 °C | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Methanol | Soluble | [3] |

| Ethanol | ~1 mg/mL |

Mechanism of Action

The primary mechanism of action of octenidine dihydrochloride is the disruption of microbial cell membranes.[8] This process is driven by the molecule's cationic and amphipathic properties.

-

Electrostatic Attraction: The positively charged pyridinium rings of octenidine are electrostatically attracted to the negatively charged components of microbial cell walls and membranes, such as phospholipids and teichoic acids.[8]

-

Membrane Insertion and Disruption: Following initial binding, the hydrophobic octyl chains and the decane bridge of the molecule insert into the lipid bilayer of the cell membrane.[8] This insertion disrupts the structural integrity of the membrane, leading to increased permeability.[8]

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately leading to cell death.[8]

-

Inhibition of Cellular Enzymes: There is also evidence to suggest that octenidine can interfere with essential cellular enzymes, further contributing to its antimicrobial effect.[8]

This non-specific, multi-target mechanism of action is believed to be the reason for the low incidence of microbial resistance to octenidine.

Proposed Mechanism of Action on Bacterial Cells

Caption: Proposed mechanism of action of octenidine dihydrochloride on bacterial cells.

Antimicrobial Spectrum

Octenidine dihydrochloride exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as fungi.[9][10]

| Microorganism | MIC Range (mg/L) | Reference(s) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | 1 - 32 | |

| Methicillin-resistant S. aureus (MRSA) | 1 - 32 | |

| Enterococcus faecalis | 1 - 32 | |

| Vancomycin-resistant Enterococcus (VRE) | 1 - 32 | |

| Streptococcus pneumoniae | 1 - 32 | |

| Gram-Negative Bacteria | ||

| Escherichia coli | 1 - 32 | |

| Pseudomonas aeruginosa | 1 - 32 | |

| Proteus mirabilis | 1 - 32 | |

| Fungi | ||

| Candida albicans | 1 |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics: As a topical antiseptic, the systemic absorption of octenidine dihydrochloride is minimal. In vitro studies using animal skin models have shown that with intact skin, there is no detectable permeation of octenidine into the receptor chamber after 28 hours.[6][11][12][13][14] However, when the skin barrier is compromised, a small amount (2.7% of the applied dose) can permeate.[6][11][12][13][14] The majority of the applied octenidine remains in the stratum corneum and dermis.[6][11][12][13]

Pharmacodynamics: Octenidine dihydrochloride exhibits rapid, concentration-dependent bactericidal activity.[15] Studies have shown that at concentrations as low as 0.01% to 0.05%, it can achieve a >5 log₁₀ reduction in various Gram-negative pathogens within one minute.[16][17] Time-kill assays demonstrate a progressive reduction in bacterial counts over time, with maximum efficacy often observed within 60 minutes.[18]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of octenidine dihydrochloride against various microorganisms is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Inoculum: a. A pure culture of the test microorganism is grown on an appropriate agar medium. b. Several colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Octenidine Dihydrochloride Dilutions: a. A stock solution of octenidine dihydrochloride is prepared in an appropriate solvent (e.g., water or DMSO). b. A series of twofold dilutions are prepared in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

3. Inoculation and Incubation: a. Each well of the microtiter plate is inoculated with the prepared microbial suspension. b. The plate is incubated at 35-37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).

4. Determination of MIC: a. The MIC is defined as the lowest concentration of octenidine dihydrochloride that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing (MIC Determination)

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification and purity assessment of octenidine dihydrochloride.

1. Instrumentation: a. A liquid chromatograph equipped with a UV detector, autosampler, and a C18 reversed-phase column.

2. Chromatographic Conditions: a. Mobile Phase: A mixture of methanol and an acidic buffer (e.g., McIlvaine buffer, pH 2.2) is commonly used. The exact ratio may vary depending on the specific method. b. Flow Rate: Typically around 1.0-1.5 mL/min. c. Detection Wavelength: 280 nm. d. Column Temperature: Maintained at a constant temperature, for example, 40 °C.

3. Sample Preparation: a. A standard solution of octenidine dihydrochloride of known concentration is prepared in the mobile phase or a suitable solvent. b. The test sample is dissolved in the same solvent and filtered through a 0.45 µm filter before injection.

4. Analysis: a. The sample is injected into the HPLC system. b. The retention time and peak area of octenidine dihydrochloride are recorded. c. Quantification is performed by comparing the peak area of the sample to that of the standard solution.

In Vitro Cytotoxicity Assay

The potential cytotoxicity of octenidine dihydrochloride on mammalian cells is often assessed using a colorimetric assay such as the WST-1 assay.

1. Cell Culture: a. A suitable cell line (e.g., human fibroblasts or keratinocytes) is cultured in an appropriate medium until a confluent monolayer is formed. b. The cells are then seeded into 96-well plates at a specific density and allowed to adhere overnight.

2. Treatment: a. The culture medium is replaced with fresh medium containing various concentrations of octenidine dihydrochloride. b. The cells are incubated with the test substance for a defined period (e.g., 24 or 48 hours).

3. WST-1 Assay: a. After the incubation period, the WST-1 reagent is added to each well. b. The plate is incubated for an additional 1-4 hours, during which viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt WST-1 to formazan. c. The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

4. Data Analysis: a. The cell viability is calculated as a percentage relative to the untreated control cells. b. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Synthesis

Octenidine dihydrochloride is synthesized through a multi-step process. A common method involves the reaction of N-octyl-4-aminopyridine with 1,10-dichlorodecane.

1. Formation of N-octyl-4-aminopyridine: a. 4-Bromopyridine is reacted with octan-1-amine to form the secondary amine, N-octyl-4-aminopyridine.[2]

2. Quaternization: a. The N-octyl-4-aminopyridine is then reacted with 1,10-dichlorodecane.[2] This step involves the quaternization of the pyridine nitrogen atoms at both ends of the decane chain, forming the final octenidine dihydrochloride salt.[2][19]

3. Purification: a. The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of acetone, dimethyl sulfoxide, and water, to yield a high-purity product.[19]

Safety and Toxicology

Octenidine dihydrochloride is generally well-tolerated when used topically as directed. Its low percutaneous absorption contributes to its favorable safety profile.[6][11][12][13][14] However, like all antiseptics, it has the potential to cause skin irritation in sensitive individuals. Cytotoxicity studies have shown that it can be toxic to mammalian cells in vitro at high concentrations, but these concentrations are typically much higher than those used in clinical practice.[20][21][22][23]

Conclusion

Octenidine dihydrochloride is a well-established and effective antiseptic with a broad spectrum of antimicrobial activity and a low propensity for inducing resistance. Its chemical and physical properties, particularly its cationic and amphipathic nature, are key to its mechanism of action, which involves the rapid disruption of microbial cell membranes. The information and experimental protocols provided in this guide offer a comprehensive technical overview for researchers, scientists, and drug development professionals working with this important antimicrobial agent.

References

- 1. Clinical Evidence for the Use of Octenidine Dihydrochloride to Prevent Healthcare-Associated Infections and Decrease Staphylococcus aureus Carriage or Transmission—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Octenidine dihydrochloride - Wikipedia [en.wikipedia.org]

- 3. Octenidine dihydrochloride | 70775-75-6 [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The percutaneous permeation of a combination of 0.1% octenidine dihydrochloride and 2% 2-phenoxyethanol (octenisept®) through skin of different species in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the mechanism of octenidine and chlorhexidine on membranes: Does electrostatics matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Octenidine hydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. actascientific.com [actascientific.com]

- 11. researchgate.net [researchgate.net]

- 12. madbarn.com [madbarn.com]

- 13. doaj.org [doaj.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial activity of octenidine against multidrug-resistant Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. folia.unifr.ch [folia.unifr.ch]

- 18. Effect of duration and dilution on antimicrobial efficacy of octenidine hydrochloride as an intracanal medicament with chitosan carrier against Enterococcus faecalis – A modified direct contact test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Octenidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. Cytotoxic effects of different mouthwash solutions on primary human articular chondrocytes and normal human articular cartilage – an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxic effects of octenidine mouth rinse on human fibroblasts and epithelial cells - an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

early research and discovery of octenidine

exploring the fungicidal properties of octenidine

An In-depth Technical Guide on the Fungicidal Properties of Octenidine

Introduction

Octenidine dihydrochloride (OCT) is a cationic antiseptic agent belonging to the bipyridine class, recognized for its broad-spectrum antimicrobial efficacy.[1][2][3] Its molecular structure, characterized by two cationic pyridinium rings linked by a long hydrocarbon chain, facilitates strong interactions with microbial cell surfaces.[1][2] While extensively utilized for its antibacterial properties in skin, mucous membrane, and wound antisepsis, there is a growing body of evidence highlighting its potent fungicidal activity.[4][5] This is particularly significant in the current landscape of increasing antifungal drug resistance, where alternative or adjunctive therapeutic strategies are urgently needed.[6][7] This guide provides a comprehensive technical overview of the fungicidal properties of octenidine, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used for its evaluation.

Mechanism of Fungicidal Action

Octenidine exerts its fungicidal effects through a multi-targeted mechanism that culminates in the loss of cell viability. The primary modes of action include disruption of cell membrane integrity, inhibition of ergosterol biosynthesis, and induction of oxidative stress.[1][8]

-

Cell Membrane Disruption: As a cationic surfactant, octenidine is electrostatically attracted to the negatively charged components of the fungal cell membrane.[2] This interaction disrupts the lipid bilayer's structural integrity, leading to increased membrane permeability and the subsequent leakage of essential intracellular contents, which fatally compromises cellular functions.[1][2]

-

Inhibition of Ergosterol Biosynthesis: A key aspect of OCT's antifungal action is its ability to interfere with the synthesis of ergosterol, the principal sterol in the fungal cell membrane that is crucial for maintaining its fluidity, integrity, and function.[1][9][10] Studies suggest that OCT inhibits 14-α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[11] The resulting depletion of ergosterol, coupled with the accumulation of toxic sterol intermediates, severely compromises the cell membrane.[1][12]

-

Induction of Reactive Oxygen Species (ROS): Treatment with octenidine has been shown to induce the generation and accumulation of intracellular Reactive Oxygen Species (ROS) in fungi.[1][8][10] This leads to a state of severe oxidative stress, causing widespread damage to cellular components, including proteins, lipids, and nucleic acids, and ultimately contributing to programmed cell death.[1][13][14]

The following diagram illustrates the proposed fungicidal mechanism of Octenidine.

Spectrum of Antifungal Activity & Data Presentation

Octenidine demonstrates a broad spectrum of activity against clinically relevant fungi, particularly yeast species. Its efficacy extends to both reference strains and clinical isolates, including those exhibiting resistance to conventional antifungal agents.[1][6] Furthermore, OCT effectively inhibits the formation of fungal biofilms and disrupts pre-formed, mature biofilms, which are notoriously resistant to antimicrobial treatments.[1][10][15]

Data Tables

The following tables summarize the quantitative data on Octenidine's antifungal and anti-biofilm activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of Octenidine Against Candida Species

| Fungal Species | Number of Strains | MIC Range (µM) | Reference |

| Candida albicans | 19 (ATCC & clinical) | 1 - 2 | [1][10] |

| Candida auris | 4 | 0.5 - 1 | [1][10] |

| Candida glabrata | 8 | 1 - 2 | [1][10] |

| Candida tropicalis | 12 | 1 - 4 | [1][10] |

| Candida parapsilosis | 11 | 0.5 - 1 | [1][10] |

| Candida krusei | 8 | 1 - 2 | [1][10] |

| Candida guilliermondii | 4 | 1 - 2 | [1][10] |

Note: MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.

Table 2: Minimum Fungicidal Concentration (MFC) and Time-Kill Kinetics for Octenidine Against Candida albicans

| Parameter | Concentration (µM) | Result | Time | Reference |

| MFC | 1 | Fungicidal (≥99.9% killing) | 24 h | [1] |

| Time-Kill | 1 | 3.22 log₁₀ CFU/mL reduction | 4 h | [1] |

| 2 | 5.32 log₁₀ CFU/mL reduction | 4 h | [1] | |

| 4 | Complete eradication | 4 h | [1] |

Note: MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Table 3: Anti-biofilm Activity of Octenidine Against Candida albicans

| Activity | IC₅₀ (µM) | Concentration for >90% effect (µM) | Reference |

| Biofilm Formation Inhibition | 2.63 ± 0.33 | 4 | [1] |

| Mature Biofilm Eradication | 3.16 ± 0.06 | 8 | [1] |

Note: IC₅₀ is the concentration required to inhibit 50% of the metabolic activity of the biofilm.

Experimental Protocols

The evaluation of octenidine's fungicidal properties involves a series of standardized in vitro assays. The following sections provide detailed methodologies for key experiments.

Protocol: Determination of Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC)

This protocol, based on the broth microdilution method, determines the lowest concentration of OCT that inhibits fungal growth (MIC) and the lowest concentration that kills the fungi (MFC).[16][17]

Materials:

-

Octenidine dihydrochloride (OCT) stock solution

-

RPMI 1640 medium, buffered with MOPS to pH 7.0

-

Sterile 96-well microtiter plates

-

Fungal inoculum, adjusted to 1-5 x 10⁶ CFU/mL and then diluted to a final concentration of 0.5-2.5 x 10³ CFU/mL in the well.

-

Sabouraud Dextrose Agar (SDA) plates

-

Incubator (35-37°C)

-

Spectrophotometer or plate reader (optional, for OD measurement)

Methodology:

-

Serial Dilution: Prepare two-fold serial dilutions of OCT in RPMI 1640 medium directly in the 96-well plate. A typical concentration range to test is 0.125 µM to 64 µM.

-

Inoculation: Add 100 µL of the standardized fungal suspension to each well containing 100 µL of the OCT dilution, bringing the final volume to 200 µL. Include a positive control well (fungi, no OCT) and a negative control well (medium, no fungi).

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest OCT concentration in which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

-

MFC Determination: Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

-

Plating: Spread the aliquot onto an SDA plate.

-

Incubation: Incubate the SDA plates at 37°C for 24-48 hours, or until colonies are visible in the control plating.

-

MFC Reading: The MFC is the lowest concentration of OCT that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol: Fungal Biofilm Susceptibility Assay

This protocol uses the XTT reduction assay to quantify the metabolic activity of C. albicans biofilms after treatment with OCT, assessing both inhibition of formation and disruption of mature biofilms.[1][15]

Materials:

-

Materials listed in Protocol 4.1

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

-

Phosphate-buffered saline (PBS)

Methodology for Biofilm Formation Inhibition:

-

Adhesion Step: Add 100 µL of a standardized fungal suspension (1 x 10⁷ cells/mL in RPMI) to wells of a 96-well plate. Incubate at 37°C for 90 minutes to allow cells to adhere.

-

Wash: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Treatment: Add 200 µL of fresh RPMI containing serial dilutions of OCT to the wells. Include a no-drug control.

-

Incubation: Incubate for 24 hours at 37°C to allow biofilm formation.

-

Wash: Wash the wells again twice with PBS.

-

XTT Assay: Add a freshly prepared solution of XTT/menadione to each well. Incubate in the dark for 2-3 hours at 37°C.

-

Quantification: Measure the color change (formazan formation) at 490 nm using a plate reader. The IC₅₀ is calculated based on the reduction in metabolic activity compared to the control.

Methodology for Mature Biofilm Disruption:

-

Biofilm Formation: Follow steps 1-2 above, then add 200 µL of fresh RPMI (without OCT) and incubate for 24 hours to form a mature biofilm.

-

Wash: Wash wells twice with PBS.

-

Treatment: Add 200 µL of RPMI containing serial dilutions of OCT.

-

Incubation: Incubate for another 24 hours at 37°C.

-

Quantification: Follow steps 5-7 from the inhibition protocol.

Conclusion

Octenidine exhibits potent, broad-spectrum fungicidal activity, driven by a multi-pronged mechanism that involves cell membrane disruption, inhibition of ergosterol synthesis, and induction of lethal oxidative stress. Its demonstrated efficacy against a range of clinically important Candida species, including drug-resistant isolates and biofilms, underscores its potential as a valuable agent in topical antifungal therapy and infection control. The robust nature of its mechanism, targeting fundamental structures of the fungal cell, suggests a low propensity for the development of resistance. Further research into novel formulations and clinical applications is warranted to fully harness the therapeutic potential of octenidine in combating fungal infections.

References

- 1. Unexpected Inhibitory Effect of Octenidine Dihydrochloride on Candida albicans Filamentation by Impairing Ergosterol Biosynthesis and Disrupting Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Octenidine hydrochloride? [synapse.patsnap.com]

- 3. Octenidine’s Efficacy: A Matter of Interpretation or the Influence of Experimental Setups? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of octenidine against emerging echinocandin-, azole- and multidrug-resistant Candida albicans and Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unexpected Inhibitory Effect of Octenidine Dihydrochloride on Candida albicans Filamentation by Impairing Ergosterol Biosynthesis and Disrupting Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibiotics | Free Full-Text | Unexpected Inhibitory Effect of Octenidine Dihydrochloride on Candida albicans Filamentation by Impairing Ergosterol Biosynthesis and Disrupting Cell Membrane Integrity [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Compounds purified from edible fungi fight against chronic inflammation through oxidative stress regulation [frontiersin.org]

- 14. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Octenidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of octenidine, a potent cationic antiseptic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This protocol is essential for assessing the in vitro activity of octenidine against a wide range of clinically relevant bacteria and fungi. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.

Data Presentation

The following table summarizes typical MIC ranges of octenidine against various microorganisms as reported in the literature. These values can serve as a reference for expected outcomes.

| Microorganism | Gram Stain | Typical MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 0.5 - 4 | [2] |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 0.5 - 4 | [2] |

| Escherichia coli | Gram-negative | 1 - 8 | [3] |

| Pseudomonas aeruginosa | Gram-negative | 4 - >64 | [4] |

| Enterococcus faecalis | Gram-positive | 1 - 8 | [5] |

| Streptococcus mutans | Gram-positive | ~60 | [6] |

| Lactobacillus acidophilus | Gram-positive | ~15-30 | [6] |

| Actinomyces viscosus | Gram-positive | ~30 | [6] |

| Candida albicans | Yeast | Effective at 0.1% | [5] |

Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols

The most common method for determining the MIC of octenidine is the broth microdilution method. This method is reliable and suitable for testing a large number of isolates.

Materials and Reagents

-

Octenidine dihydrochloride powder

-

Sterile distilled water or a suitable solvent as recommended by the manufacturer

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]

-

Sterile 96-well microtiter plates (round-bottom)[2]

-

Bacterial or fungal strains to be tested

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)[6]

-

Micropipettes and sterile tips

Preparation of Octenidine Stock Solution

-

Calculate the required weight of octenidine powder. Use the following formula, accounting for the potency of the powder provided by the manufacturer: Weight (mg) = (Volume (mL) x Final Concentration (µg/mL)) / Potency (µg/mg)[1][7]

-

Prepare a high-concentration stock solution (e.g., 10,000 µg/mL). Dissolve the calculated weight of octenidine dihydrochloride in a small volume of sterile distilled water.[6] Ensure complete dissolution.

-

Sterilize the stock solution. If the solvent is not sterile, filter-sterilize the stock solution using a 0.22 µm syringe filter.[1] Avoid autoclaving octenidine solutions.

-

Store the stock solution appropriately. Store in the dark at 4-8°C.[1] The stability of the stock solution under these conditions should be determined by individual laboratories.

Broth Microdilution Procedure

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1]

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

-

-

Serial Dilution of Octenidine:

-

Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the octenidine stock solution (or a pre-diluted working solution) to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in a range of octenidine concentrations.

-

-

Inoculation of the Microtiter Plate:

-

Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL (this can vary, the key is the final cell and drug concentration).

-

-

Controls:

-

Growth Control: A well containing only CAMHB and the inoculum (no octenidine).

-

Sterility Control: A well containing only CAMHB (no inoculum or octenidine).

-

-

Incubation:

-

Reading the MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of octenidine at which there is no visible growth of the microorganism.[1] This can be aided by using a reading mirror or a spectrophotometric plate reader.

-

Mandatory Visualization

Caption: Workflow for the broth microdilution method to determine MIC.

References

- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Octenidine’s Efficacy: A Matter of Interpretation or the Influence of Experimental Setups? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the Antimicrobial Efficacy of Octenidine Dihydrochloride and Chlorhexidine with and Without Passive Ultrasonic Irrigation - An Invitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cmdr.ubc.ca [cmdr.ubc.ca]

- 8. mdpi.com [mdpi.com]

Application Note: Methodology for In Vitro Octenidine Biofilm Disruption Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces.[1] These biofilms pose a significant challenge in clinical and industrial settings due to their increased resistance to antimicrobial agents and the host immune system.[2] Octenidine dihydrochloride (OCT) is a broad-spectrum antiseptic agent known for its efficacy against a wide range of pathogens.[3][4] It has demonstrated significant activity in preventing biofilm formation and disrupting pre-existing, mature biofilms, making it a valuable compound for research and development in infection control.[3][5][6] This document provides detailed protocols for assessing the in vitro efficacy of octenidine in disrupting bacterial biofilms.

Principle of the Assay The in vitro octenidine biofilm disruption assay is designed to quantify the ability of octenidine to eradicate or reduce established bacterial biofilms. The general workflow involves several key stages:

-

Biofilm Formation: A bacterial strain of interest is cultured under specific conditions that promote biofilm formation on a suitable surface, typically polystyrene microtiter plates, stainless steel, or catheter materials.[5][7]

-

Treatment: The mature biofilm is exposed to various concentrations of octenidine dihydrochloride for defined contact times.

-

Quantification: The effect of the treatment is assessed by measuring the remaining biofilm. This can be done by quantifying the total biomass (e.g., using Crystal Violet stain) or by determining the viability of the remaining bacterial cells (e.g., through Colony Forming Unit enumeration or live/dead microscopic imaging).[5][8][9]

Experimental Workflow & Methodologies

The following diagram illustrates the general workflow for an octenidine biofilm disruption assay, from initial culture preparation to final data analysis.

References

- 1. bionat.ufv.br [bionat.ufv.br]

- 2. Efficacy of antiseptics containing povidone‐iodine, octenidine dihydrochloride and ethacridine lactate against biofilm formed by Pseudomonas aeruginosa and Staphylococcus aureus measured with the novel biofilm‐oriented antiseptics test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Octenidine on the Formation and Disruption of Dental Biofilms: An Exploratory In Situ Study in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Antibiofilm Effect of Octenidine Hydrochloride on Staphylococcus aureus, MRSA and VRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Octenidine Hydrochloride on Planktonic Cells and Biofilms of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Conducting Cytotoxicity Assays of Octenidine on Human Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Octenidine dihydrochloride is a cationic antiseptic agent with a broad spectrum of antimicrobial activity. It is increasingly used in various medical applications, from wound care to oral hygiene. Consequently, a thorough understanding of its cytotoxic potential on human cells is crucial for ensuring its safety and efficacy. These application notes provide detailed protocols for assessing the cytotoxicity of octenidine on human cell lines using common in vitro assays: MTT for metabolic activity, LDH for membrane integrity, and Annexin V for apoptosis detection.

Section 1: Data Presentation - Cytotoxicity of Octenidine on Human Cell Lines

The following tables summarize quantitative data from various studies on the cytotoxic effects of octenidine on different human cell lines.